molecular formula C9H8ClN3S B170791 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine CAS No. 199864-44-3

4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine

Cat. No.: B170791
CAS No.: 199864-44-3
M. Wt: 225.7 g/mol
InChI Key: BROZZROKXQWZDI-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 5-chlorothiophene and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine typically involves the condensation of 5-chlorothiophene-2-carboxaldehyde with guanidine derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Similar structure but with a thiazole ring instead of a pyrimidine ring.

    5-Chlorothiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound.

    6-Methylpyrimidin-2-amine: Lacks the thiophene substitution.

Uniqueness

4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine is unique due to the presence of both a chlorothiophene and a methyl group on the pyrimidine ring, which can impart specific electronic and steric properties that influence its reactivity and biological activity.

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-5-4-6(13-9(11)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROZZROKXQWZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363015
Record name 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199864-44-3
Record name 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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